![molecular formula C16H24O2Si2 B14690441 [Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane) CAS No. 30432-51-0](/img/structure/B14690441.png)
[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trimethylsiloxy)naphthalene is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethylsiloxy)naphthalene can be synthesized through the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Naphthalene+2(CH3)3SiCl→1,4-Bis(trimethylsiloxy)naphthalene+2HCl
Industrial Production Methods
Industrial production methods for 1,4-Bis(trimethylsiloxy)naphthalene are not well-documented in the literature. the synthesis generally involves similar principles as laboratory-scale preparation, with adjustments for scaling up the reaction and ensuring purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(trimethylsiloxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The naphthalene core can undergo oxidation or reduction, although the trimethylsiloxy groups generally remain inert under mild conditions.
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to form hydroxyl groups in the presence of water or aqueous acids.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the naphthalene core.
Hydrolysis: Acidic or basic aqueous solutions can hydrolyze the trimethylsiloxy groups.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Oxidized naphthalene derivatives.
Hydrolysis: 1,4-Dihydroxynaphthalene.
Aplicaciones Científicas De Investigación
1,4-Bis(trimethylsiloxy)naphthalene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-containing polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a protecting group for hydroxyl functionalities in complex organic molecules.
Fluorescence Studies: The compound’s derivatives are studied for their fluorescence properties, which can be useful in developing new fluorescent materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(trimethylsiloxy)naphthalene primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups protect the hydroxyl groups from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the protecting groups can be removed under mild conditions, revealing the hydroxyl groups.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trimethylsilyl)naphthalene: Similar structure but with trimethylsilyl groups instead of trimethylsiloxy groups.
1,4-Dihydroxynaphthalene: The hydrolyzed form of 1,4-Bis(trimethylsiloxy)naphthalene.
1,4-Bis(trimethylsilylethynyl)naphthalene: Contains ethynyl groups instead of siloxy groups.
Uniqueness
1,4-Bis(trimethylsiloxy)naphthalene is unique due to its dual trimethylsiloxy groups, which provide steric protection and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications requiring selective protection of hydroxyl groups and in the synthesis of silicon-containing materials.
Propiedades
Número CAS |
30432-51-0 |
|---|---|
Fórmula molecular |
C16H24O2Si2 |
Peso molecular |
304.53 g/mol |
Nombre IUPAC |
trimethyl-(4-trimethylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C16H24O2Si2/c1-19(2,3)17-15-11-12-16(18-20(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |
Clave InChI |
KMLNZYDKAWUHBE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
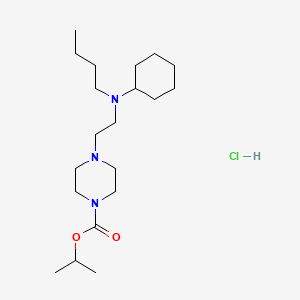

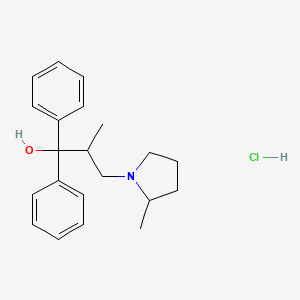
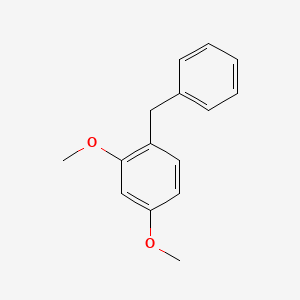
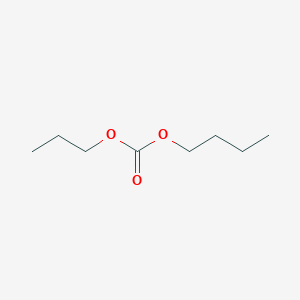

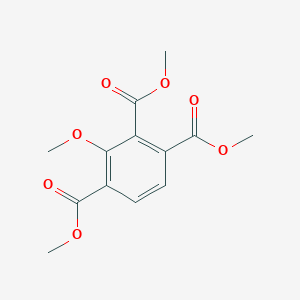
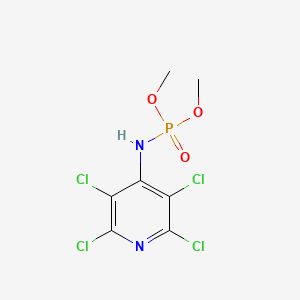

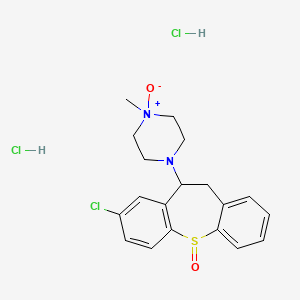
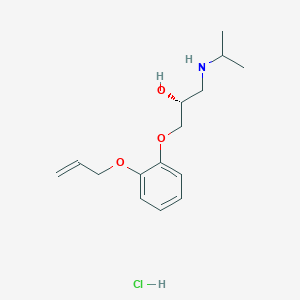
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
